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Compound of Interest

Compound Name: BP Fluor 488 Tetrazine

Cat. No.: B15557463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key features of the BP

Fluor 488 fluorophore. Designed for researchers, scientists, and drug development

professionals, this document details the dye's spectral properties, performance characteristics,

and established protocols for its application in key life science methodologies.

Core Spectrophotometric and Photophysical
Properties
BP Fluor 488 is a bright, photostable, green-fluorescent dye that serves as a high-performance

alternative to traditional fluorophores like FITC.[1] Its fluorescence is independent of pH over a

wide range, making it a robust choice for various biological applications.[2][3] The dye is

available with a variety of reactive groups, such as NHS ester and maleimide, facilitating

covalent labeling of proteins, antibodies, and other biomolecules.[4]

The quantitative spectrophotometric and photophysical properties of BP Fluor 488 are

summarized in the table below, providing a clear basis for experimental design and comparison

with other fluorophores.
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Property Value Notes

Excitation Maximum (λex) ~495-499 nm[4][5][6][7][8]
Optimal for excitation with a

488 nm argon-ion laser.

Emission Maximum (λem) ~519-520 nm[4][5][6][7][8]
Emits in the green region of

the visible spectrum.

Molar Extinction Coefficient (ε)
~71,800 - 73,000 cm-1M-1[3]

[5][6][7]

Indicates a high probability of

light absorption.

Fluorescence Quantum Yield

(Φ)
~0.91 - 0.92[3][5][6][7]

Reflects a very efficient

conversion of absorbed

photons into emitted

fluorescence.

Photostability High[2][4]

Significantly more photostable

than fluorescein (FITC),

allowing for longer exposure

times.[2]

pH Sensitivity Low[2][3][4]

Fluorescence intensity is

stable over a broad pH range

(pH 4-10).[2][3][5]

Water Solubility High[3]

The sulfonated rhodamine

structure enhances water

solubility.[6][7]

Experimental Protocols
Detailed methodologies for the application of BP Fluor 488 in antibody conjugation,

immunofluorescence, and flow cytometry are provided below.

Antibody Conjugation via NHS Ester Chemistry
This protocol outlines the steps for labeling an antibody with a BP Fluor 488 NHS ester. The N-

hydroxysuccinimidyl (NHS) ester group reacts with primary amines on the antibody, such as the

side chain of lysine residues, to form a stable amide bond.
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Materials:

Purified antibody (in an amine-free buffer like PBS)

BP Fluor 488 NHS ester

Anhydrous dimethylsulfoxide (DMSO)

Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)[4][5]

Purification column (e.g., Sephadex G-25)[5] or spin desalting column[2][4]

Phosphate-buffered saline (PBS)

Procedure:

Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL in an

amine-free buffer.[2][5][9] If the buffer contains primary amines (e.g., Tris or glycine), the

antibody must be dialyzed against PBS.[5]

pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of

1 M sodium bicarbonate.[5]

Dye Preparation: Immediately before use, dissolve the BP Fluor 488 NHS ester in anhydrous

DMSO to a concentration of 10 mg/mL.[2][5]

Labeling Reaction: Add the calculated amount of the dye solution to the antibody solution.

The optimal molar ratio of dye to antibody should be determined empirically, but a starting

point of 10:1 to 15:1 is recommended.[5][9]

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5]

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration or

spin desalting column equilibrated with PBS.[4][5][9] The first colored band to elute will be

the conjugated antibody.[5]

Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of

the conjugate at 280 nm and at the dye's maximum absorbance (~499 nm).[9]
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Workflow for antibody conjugation using BP Fluor 488 NHS ester.

Immunofluorescence (IF) Staining
This protocol describes a typical indirect immunofluorescence staining workflow for cultured

cells using a BP Fluor 488-conjugated secondary antibody.

Materials:

Cells grown on coverslips or in imaging plates

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[8][10]

Blocking buffer (e.g., 5% normal goat serum in PBS)[8][10]

Primary antibody (unlabeled)

BP Fluor 488-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium[8]

PBS

Procedure:

Sample Preparation: Rinse cells briefly with PBS.

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]

Washing: Wash the cells three times with PBS for 5 minutes each.[8][10]

Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.3%

Triton X-100 in PBS for 10-15 minutes.
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Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at

least 30-60 minutes at room temperature.[8][10]

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate

with the cells, typically for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the BP Fluor 488-conjugated secondary antibody in

the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[10]

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for

BP Fluor 488 (excitation ~495 nm, emission ~519 nm).
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A typical indirect immunofluorescence staining workflow.
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Flow Cytometry Analysis
This protocol provides a general framework for staining a single-cell suspension for flow

cytometry analysis using a BP Fluor 488-conjugated antibody.

Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

BP Fluor 488-conjugated primary antibody

(Optional) Viability dye

(Optional) Fixation/Permeabilization buffers for intracellular staining

Procedure:

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells,

blood, or dissociated tissue).

Cell Count and Aliquoting: Count the cells and aliquot the desired number (typically 0.5-1 x

106 cells) into flow cytometry tubes.

Washing: Wash the cells by adding staining buffer, centrifuging at 300-500 x g for 5 minutes,

and decanting the supernatant.

Blocking (Optional): To prevent non-specific binding, especially with immune cells, incubate

with an Fc receptor blocking antibody.

Staining: Add the predetermined optimal concentration of the BP Fluor 488-conjugated

antibody to the cell pellet and gently vortex to mix.

Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.[3]

Washing: Wash the cells twice with staining buffer as described in step 3.
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Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for

analysis.

Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser

and appropriate emission filters (e.g., a 530/30 bandpass filter).[4]
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General workflow for cell staining for flow cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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